molecular formula C11H12O2 B1321887 2-(4-Cyclopropylphenyl)acetic acid CAS No. 40641-90-5

2-(4-Cyclopropylphenyl)acetic acid

Cat. No. B1321887
CAS RN: 40641-90-5
M. Wt: 176.21 g/mol
InChI Key: GPLBEAZWBXIBCQ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)acetic acid is a chemical compound with the CAS Number: 40641-90-5. It has a molecular weight of 176.22 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-(4-Cyclopropylphenyl)acetic acid is C11H12O2 . The InChI key for this compound is not provided in the search results .


Physical And Chemical Properties Analysis

2-(4-Cyclopropylphenyl)acetic acid is a solid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis of Antihistamine Drugs

2-(4-Cyclopropylphenyl)acetic acid: is a key intermediate in the synthesis of fexofenadine , a second-generation antihistamine drug used to treat seasonal allergic rhinitis and related diseases . The compound’s role in the synthesis involves several steps, including Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions, highlighting its versatility in complex organic syntheses.

Chemical Synthesis Optimization

The compound serves as a model for optimizing chemical synthesis processes. Researchers can experiment with reaction conditions, such as reaction time, temperature, and solvent selection, to improve yields and develop more efficient synthesis pathways for related compounds .

properties

IUPAC Name

2-(4-cyclopropylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBEAZWBXIBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopropylphenyl)acetic acid

CAS RN

40641-90-5
Record name 2-(4-cyclopropylphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl 2-(4-cyclopropylphenyl)acetate (3.10 g, 16.30 mmol) was dissolved in a mixture of THF/MeOH/water (2:2:1, 80 mL), and the solution was treated with lithium hydroxide hydrate (0.8548 g, 20.37 mmol). The mixture was then stirred at ambient temperature for 4 hours. The reaction mixture was neutralized to a pH of 4 with 3N HCl and concentrated in vacuo. The solids were re-dissolved in ethyl acetate and water. The pH was re-adjusted to a pH of about 3 to about 4 with 3N HCl. The layers were then separated. The aqueous layer was washed with ethyl acetate (2×). The combined organic layers were then washed with saturated NaCl, dried over Na2SO4 and concentrated to yield 2-(4-cyclopropylphenyl)acetic acid (2.82 g, 98%). 1H NMR (CDCl3, 400 MHz) □ 7.16 (d, J=8.2, 2H), 7.03 (d, 2H), 3.60 (s, 2H), 1.92-1.83 (m, 1H), 098-0.91 (m, 2H), 0.70-0.64 (m, 2H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.8548 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl(4-cyclopropylphenyl)acetate (710 mg, 3.73 mmol) was dissolved in 5 mL THF, 5 mL MeOH, and aqueous 1N NaOH (7.46 mmol) and the resulting mixture was heated at 45° C. overnight. After cooling to ambient temperature, the reaction was concentrated in vacuo and the residue was diluted with water (50 mL). The aqueous material was acidified with 1N HCl to pH˜3. A light brown precipitate formed which was collected by filtration and dried in a vacuum oven for 3 days to give (4-cyclopropylphenyl)acetic acid (SM-1ag, 395 mg, 60%). MS (ES−) 175.2 (M−H). 1H NMR (DMSO-d6) δ 0.57-0.61 (m, 2H), 0.86-0.91 (m, 2H), 1.81-1.88 (m, 1H), 3.45 (s, 2H), 6.97 (d, 2H), 7.08 (d, 2H), 12.20 (br s, 1H).
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.46 mmol
Type
reactant
Reaction Step Two

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